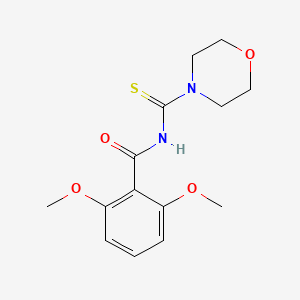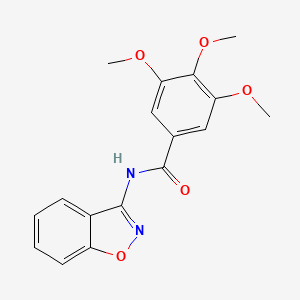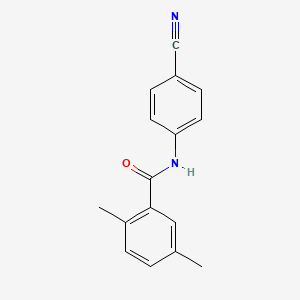![molecular formula C21H18N2O3 B5819928 2-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B5819928.png)
2-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-1-naphthol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-1-naphthol, commonly known as DMNPY, is a chemical compound that has gained significant attention in the field of scientific research. DMNPY is a pyrazole-based compound that has shown potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of DMNPY is not fully understood, but it is believed to involve the modulation of various signaling pathways. DMNPY has been shown to inhibit the activity of enzymes involved in the synthesis of prostaglandins, which are known to play a role in inflammation. DMNPY has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects:
DMNPY has been shown to have various biochemical and physiological effects. In cancer cells, DMNPY has been shown to induce apoptosis by activating the caspase cascade. DMNPY has also been shown to induce cell cycle arrest by inhibiting the activity of cyclin-dependent kinases. In neurodegenerative disorders, DMNPY has been shown to protect neurons from oxidative stress by increasing the expression of antioxidant enzymes. DMNPY has also been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
DMNPY has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high degree of purity. DMNPY has also been shown to have low toxicity in animal models, making it a safe compound for use in lab experiments. However, DMNPY has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. DMNPY also has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on DMNPY. One direction is to investigate the potential of DMNPY as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease. Another direction is to further elucidate the mechanism of action of DMNPY, which could lead to the development of more effective therapeutic agents. Additionally, the development of new synthesis methods and analogs of DMNPY could lead to compounds with improved properties for use in lab experiments and potential therapeutic applications.
合成方法
DMNPY can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3,4-dimethoxyphenyl hydrazine with 2-hydroxy-1-naphthaldehyde in the presence of a base. The reaction leads to the formation of DMNPY as a yellow solid, which can be purified using recrystallization. The purity of DMNPY can be confirmed using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学研究应用
DMNPY has shown potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, DMNPY has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation is a common feature of many diseases, and DMNPY has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, DMNPY has been shown to protect neurons from oxidative stress and prevent the accumulation of toxic proteins.
属性
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]naphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-25-19-10-8-14(11-20(19)26-2)17-12-18(23-22-17)16-9-7-13-5-3-4-6-15(13)21(16)24/h3-12,24H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXLGEZBHYTHDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=C2)C3=C(C4=CC=CC=C4C=C3)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(2,3-dimethylphenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5819868.png)

![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-methylphenyl)urea](/img/structure/B5819879.png)


![3-(benzoylhydrazono)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5819906.png)




